2-(1-Bromopropan-2-yl)-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromopropan-2-yl)-1,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two methoxy groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene followed by the introduction of the propyl group. One common method involves the use of bromine in the presence of a catalyst to achieve the bromination. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromopropan-2-yl)-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-(1-Bromopropan-2-yl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,4-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy groups can undergo oxidation or reduction. These reactions can lead to the formation of different products with distinct properties and activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylpropane: Similar structure but lacks the methoxy groups.
1-Bromo-2-phenylpropane: Another isomer with a different arrangement of the bromine and propyl groups.
2-Bromo-1-methoxybenzene: Contains only one methoxy group and a bromine atom.
Uniqueness
2-(1-Bromopropan-2-yl)-1,4-dimethoxybenzene is unique due to the presence of both methoxy groups and the bromopropyl group on the benzene ring
Properties
Molecular Formula |
C11H15BrO2 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
IRSJWXNYAJHOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.